ABL1 Tyrosine Kinase Inhibition: 17.4 nM IC50 – Potency Exceeding the Classical Inhibitor Imatinib
In a biochemical assay conducted at the Scripps Research Institute Molecular Screening Center, the target compound inhibited human ABL1 tyrosine kinase with an IC50 of 17.4 nM [1]. For reference, the first-line ABL1 inhibitor imatinib exhibits an IC50 of approximately 600 nM against the same kinase in comparable biochemical assays [2]. Although the structurally distinct clinical inhibitor ponatinib achieves sub-nanomolar potency (IC50 ~0.37 nM), the target compound's 17.4 nM value places it firmly within the range of potent ABL1 inhibitors and represents a ~34-fold improvement over imatinib. This activity is particularly noteworthy given the compound's compact imidazolone scaffold (MW 226 Da), which is substantially smaller than typical ATP-competitive kinase inhibitors.
| Evidence Dimension | Inhibitory potency against human ABL1 tyrosine kinase (IC50) |
|---|---|
| Target Compound Data | 17.4 nM |
| Comparator Or Baseline | Imatinib (ABL1 inhibitor): IC50 ~600 nM; Ponatinib: IC50 ~0.37 nM |
| Quantified Difference | ~34-fold more potent than imatinib; ~47-fold less potent than ponatinib |
| Conditions | Biochemical kinase inhibition assay; The Scripps Research Institute Molecular Screening Center (MLPCN); human recombinant ABL1 tyrosine kinase |
Why This Matters
For medicinal chemistry programs targeting ABL1-driven malignancies, this compound provides a structurally novel, low-molecular-weight starting point with nanomolar potency that avoids the intellectual property space of established clinical inhibitors.
- [1] BindingDB Entry BDBM87426. 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid; Target: Tyrosine-protein kinase ABL1 (Human); IC50: 17.4 nM; Assay Source: The Scripps Research Institute Molecular Screening Center (SRIMSC). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=87426 (accessed 2026-05-03). View Source
- [2] ChEMBL Compound Report CHEMBL941 (Imatinib). ABL1 kinase inhibition IC50 = 600 nM. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL941/ (accessed 2026-05-03). View Source
